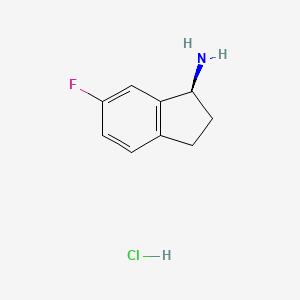

(S)-6-Fluoroindan-1-amine hydrochloride

Description

BenchChem offers high-quality (S)-6-Fluoroindan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-6-Fluoroindan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1S)-6-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN.ClH/c10-7-3-1-6-2-4-9(11)8(6)5-7;/h1,3,5,9H,2,4,11H2;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INNMZPPLAARVHQ-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=C(C=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@H]1N)C=C(C=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Foreword: The Strategic Value of Chiral Fluorinated Scaffolds

An In-Depth Technical Guide to (S)-6-Fluoroindan-1-amine Hydrochloride: Core Chemical Properties and Applications

In modern drug discovery, the pursuit of molecular candidates with optimized ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles is paramount. The strategic incorporation of fluorine into organic molecules can profoundly influence key properties such as metabolic stability, membrane permeability, and binding affinity.[1][2] When this is combined with a rigid, three-dimensional scaffold like the indan nucleus, and further refined by introducing a specific stereocenter, the result is a high-value chiral building block. (S)-6-Fluoroindan-1-amine hydrochloride represents such a building block—a convergence of fluorine chemistry, a privileged carbocyclic structure, and stereochemical precision. This guide provides an in-depth examination of its chemical properties, synthesis, and potential applications for researchers and drug development professionals.

Core Physicochemical and Structural Properties

(S)-6-Fluoroindan-1-amine hydrochloride is a primary amine presented as its hydrochloride salt to improve stability and handling. The molecule's structure features a bicyclic indan system, a fluorine atom at the 6-position of the aromatic ring, and a chiral amine at the 1-position, fixed in the (S)-configuration.

Key Chemical Data

A summary of the core chemical identifiers and properties for (S)-6-Fluoroindan-1-amine hydrochloride is presented below.

| Property | Value | Source(s) |

| CAS Number | 1391354-92-9 | [3][4][5][6] |

| Molecular Formula | C₉H₁₁ClFN | [3][7] |

| Molecular Weight | 187.64 g/mol | [3][7] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥97% | [4] |

| Melting Point | Data not publicly available | |

| Solubility | Data not publicly available; expected to have some solubility in water and alcohols due to its salt form. | |

| Storage | Store at room temperature under an inert atmosphere; reported to be air and moisture sensitive. |

Synthesis and Stereochemical Control

The synthesis of a single enantiomer like (S)-6-Fluoroindan-1-amine hydrochloride requires a strategy that can establish the desired stereocenter with high fidelity. A common and logical approach involves the synthesis of a prochiral ketone precursor, 6-Fluoro-1-indanone, followed by stereoselective conversion to the amine.

Synthesis of the Key Intermediate: 6-Fluoro-1-indanone

The precursor, 6-Fluoro-1-indanone, is a critical intermediate. A well-established method for its synthesis involves an intramolecular Friedel-Crafts acylation (a cyclization) of 3-(4-fluorophenyl)propionic acid.[8][9] This acid is typically prepared by the reduction of p-fluorocinnamic acid.[8]

The overall workflow is summarized below.

Caption: Representative synthetic workflow for (S)-6-Fluoroindan-1-amine HCl.

Establishing the (S)-Stereocenter: The Importance of Chirality

Biological systems are inherently chiral, meaning enantiomers of a drug can have vastly different pharmacological, toxicological, and metabolic profiles.[10][11][12] The (R)-enantiomer of the non-fluorinated analogue, 1-aminoindan, is the precursor to Rasagiline, a potent monoamine oxidase inhibitor, highlighting the critical need for stereochemical purity in this class of compounds.[13][14]

There are two primary strategies to obtain the desired (S)-enantiomer from 6-Fluoro-1-indanone:

-

Chiral Resolution (Classical Approach): This involves the non-selective conversion of the ketone to a racemic amine, followed by separation. The racemic amine is treated with a chiral resolving agent, such as N-acetyl-L-glutamic acid or a derivative of tartaric acid, to form a pair of diastereomeric salts.[13][15] These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization. The desired diastereomer is then treated with a base to liberate the pure (S)-amine.

-

Asymmetric Synthesis: Modern methods utilize chiral catalysts or reagents to directly convert the ketone into the (S)-amine with high enantiomeric excess. This can be achieved through asymmetric reductive amination or by enzymatic methods, which offer high selectivity under mild conditions.[16]

Representative Protocol: Synthesis via Reductive Amination and Chiral Resolution

This protocol describes a generalized, multi-step synthesis based on established chemical principles.[13][17][18][19]

Step 1: Synthesis of Racemic 6-Fluoroindan-1-amine

-

Reaction Setup: To a solution of 6-Fluoro-1-indanone (1.0 eq) in methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature until the indanone is fully dissolved.

-

Imine Formation: The formation of the intermediate imine is an equilibrium process. The large excess of the ammonia source drives the reaction forward.

-

Reduction: Cool the solution in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise. Causality: NaBH₃CN is a selective reducing agent that reduces the protonated imine (iminium ion) much faster than the ketone, allowing for a one-pot reaction with minimal side products.[18]

-

Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by adding water. Adjust the pH to basic (pH > 10) with NaOH solution and extract the product with an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum to yield the racemic amine.

Step 2: Chiral Resolution of (R/S)-6-Fluoroindan-1-amine

-

Salt Formation: Dissolve the racemic amine (1.0 eq) in a suitable solvent such as methanol or ethanol. In a separate flask, dissolve the resolving agent, N-acetyl-L-glutamic acid (0.5 eq, as it has two acidic protons but typically forms a salt with one), in the same solvent, heating gently if necessary.

-

Crystallization: Slowly add the resolving agent solution to the amine solution. Spontaneous precipitation of one diastereomeric salt should occur. Allow the mixture to stir at room temperature and then cool in an ice bath to maximize crystallization. Causality: The (S)-amine/(L)-acid and (R)-amine/(L)-acid diastereomers have different crystal lattice energies and solubilities, allowing one to selectively crystallize.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash with a small amount of cold solvent.

-

Liberation of Free Amine: Suspend the isolated diastereomeric salt in water and add a strong base (e.g., 2M NaOH) to deprotonate the amine. Extract the pure (S)-6-Fluoroindan-1-amine into an organic solvent.

Step 3: Formation of the Hydrochloride Salt

-

Salt Formation: Dissolve the purified (S)-amine in a suitable solvent like diethyl ether or ethyl acetate.

-

Precipitation: Slowly bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether), until precipitation is complete.

-

Isolation: Collect the white solid by vacuum filtration, wash with the solvent, and dry under vacuum to yield the final product, (S)-6-Fluoroindan-1-amine hydrochloride.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the final compound.

Spectroscopic Analysis (Expected Signatures)

-

¹H NMR:

-

Aromatic Region (~7.0-7.5 ppm): Three protons on the fluorophenyl ring will exhibit a characteristic splitting pattern (e.g., a doublet of doublets, a triplet of doublets) due to ³J(H-H) and ⁴J(H-F) couplings.

-

Benzylic Methine (~4.5-5.0 ppm): The single proton at the chiral center (C1-H) is expected to be a triplet or multiplet, coupled to the two adjacent C2 protons.

-

Aliphatic Region (~2.0-3.5 ppm): The four protons on the five-membered ring (C2-H₂ and C3-H₂) will appear as complex multiplets.

-

Amine Protons (~8.0-9.0 ppm): The -NH₃⁺ protons will appear as a broad singlet.

-

-

Mass Spectrometry (MS):

-

In positive-ion ESI-MS, the primary ion observed would be the molecular ion of the free base [M+H]⁺ at m/z 152.08, corresponding to the formula [C₉H₁₁FN + H]⁺.

-

Chromatographic Purity and Chiral Analysis

A standard workflow for confirming the quality of the final product is outlined below.

Caption: Analytical workflow for quality control of the final product.

Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

-

System: HPLC with UV detection (e.g., at 254 nm).

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A linear gradient from 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Analysis: Dissolve a small sample of the hydrochloride salt in the initial mobile phase composition. Inject and integrate the peak areas to determine the purity percentage.

Applications in Research and Drug Discovery

(S)-6-Fluoroindan-1-amine hydrochloride is best understood as a versatile chiral building block for the synthesis of more complex pharmaceutical agents. Its value stems from the combination of its three core structural features.

-

The Chiral 1-Aminoindan Core: This rigid scaffold is a "privileged" structure in medicinal chemistry, particularly for central nervous system (CNS) targets. It positions substituents in a well-defined three-dimensional space, facilitating specific interactions with biological targets like enzymes and receptors.

-

The 6-Fluoro Substituent: The introduction of fluorine can significantly enhance a drug candidate's profile. It can block metabolic attack at that position (increasing half-life), alter the acidity of nearby protons, and improve binding affinity through favorable electrostatic interactions.[1][2]

-

Potential Therapeutic Areas: Given that the indanone framework is used in the development of drugs for neurological disorders and cancer, this building block is a valuable starting point for creating new chemical entities in these fields.[21] For example, derivatives could be explored as enzyme inhibitors or receptor modulators where the amine serves as a key anchoring point or a handle for further chemical elaboration.

Safety, Handling, and Storage

As a research chemical, (S)-6-Fluoroindan-1-amine hydrochloride must be handled with appropriate precautions.

-

Hazard Profile: Based on data for analogous compounds, it should be considered harmful if swallowed or in contact with skin, and capable of causing skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert gas like argon or nitrogen is recommended to protect against air and moisture sensitivity.

References

- Google Patents. (n.d.). WO2005068411A1 - Process for the preparation of 6-fluoro-2-methyl-1-indanone.

-

Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Retrieved from [Link]

-

Mondal, S., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(50), 32543-32569. Retrieved from [Link]

-

ResearchGate. (n.d.). Current and emerging applications of fluorine in medicinal chemistry. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, DMSO-d6+HCl, experimental) (HMDB0014684). Retrieved from [Link]

-

MDPI. (n.d.). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

Aher, A. A., et al. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Asian Journal of Pharmaceutical Research, 14(2). Retrieved from [Link]

-

Mehvar, R., & Brocks, D. R. (2001). Chiral Drugs: An Overview. Journal of Pharmacy & Pharmaceutical Sciences, 4(1), 1-25. Retrieved from [Link]

-

Organic Syntheses. (2008). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. 85, 64-71. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Retrieved from [Link]

-

European Patent Office. (n.d.). EP3068746A1 - Process for the preparation of enantiomerically pure 1-aminoindan. Retrieved from [Link]

-

Nagori, B.P., et al. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. International Journal of Pharmaceutical Sciences Review and Research, 6(2), 106-117. Retrieved from [Link]

- Google Patents. (n.d.). ES2740801T3 - Process for the preparation of 4-amino-1 - ((1S, 4R, 5S) -2-fluoro-4,5-dihydroxy-3-hydroxymethyl-cyclopent-2-enyl) -1H-pyrimidin-2-one.

- Google Patents. (n.d.). CA1282080C - Process for the resolution of 1-aminoindanes.

- Google Patents. (n.d.). US20110054218A1 - Process for the Synthesis of Propargylated Aminoindan Derivatives.

- Google Patents. (n.d.). US10221132B2 - Process for the preparation of a sulfur-amine.

-

ResearchGate. (n.d.). 600 MHz 1 H NMR spectra of (R/S)-1-aminoindan in CDCl 3. Retrieved from [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (S)-6-Fluoro-indan-1-ylamine-hcl | CymitQuimica [cymitquimica.com]

- 4. 1391354-92-9 Cas No. | (S)-6-Fluoroindan-1-amine hydrochloride | Apollo [store.apolloscientific.co.uk]

- 5. (S)-6-Fluoroindan-1-aMine hydrochloride | 1391354-92-9 [amp.chemicalbook.com]

- 6. (S)-6-Fluoroindan-1-aMine hydrochloride | 1391354-92-9 [chemicalbook.com]

- 7. 页面加载中... [china.guidechem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. echemi.com [echemi.com]

- 10. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples | MDPI [mdpi.com]

- 11. pharma.researchfloor.org [pharma.researchfloor.org]

- 12. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY PURE 1-AMINOINDAN - Patent 3068746 [data.epo.org]

- 14. US20110054218A1 - Process for the Synthesis of Propargylated Aminoindan Derivatives - Google Patents [patents.google.com]

- 15. CA1282080C - Process for the resolution of 1-aminoindanes - Google Patents [patents.google.com]

- 16. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. Reductive amination - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. chemimpex.com [chemimpex.com]

(S)-6-Fluoroindan-1-amine hydrochloride molecular structure

An In-Depth Technical Guide to (S)-6-Fluoroindan-1-amine Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of (S)-6-Fluoroindan-1-amine hydrochloride, a chiral amine of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth insights into its molecular structure, synthesis, stereochemistry, analytical characterization, pharmacological potential, and safe handling.

(S)-6-Fluoroindan-1-amine hydrochloride belongs to a class of fluorinated indane derivatives. The indane scaffold is a privileged structure in medicinal chemistry, forming the core of several biologically active molecules. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The specific (S)-enantiomer of 6-fluoroindan-1-amine hydrochloride is of particular interest due to the stereospecific nature of many biological interactions. As a primary amine, it serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics.[3]

Physicochemical Properties and Molecular Structure

(S)-6-Fluoroindan-1-amine hydrochloride is a solid at room temperature.[4] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | (1S)-6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | [4] |

| Synonyms | (S)-6-Fluoroindan-1-amine HCl, (s)-6-fluoro-indan-1-ylamine hydrochloride | [4][5] |

| CAS Number | 1391354-92-9 | [4][5][6][7][8] |

| Molecular Formula | C₉H₁₁ClFN | [4][6][9] |

| Molecular Weight | 187.64 g/mol | [4][9] |

| Appearance | Solid | [4] |

| Purity | Typically ≥95% | [5][10] |

| InChI Key | INNMZPPLAARVHQ-FVGYRXGTSA-N | [4] |

The molecular structure consists of a fused bicyclic system with a benzene ring and a cyclopentane ring. A fluorine atom is substituted at the 6-position of the indane ring, and a primary amine group is at the chiral center of the 1-position. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

Synthesis and Stereochemistry

Proposed Synthetic Pathway

A likely synthetic route begins with the commercially available 6-fluoro-1-indanone. The key step is the asymmetric reductive amination of the ketone.

Step 1: Asymmetric Reductive Amination of 6-Fluoro-1-indanone

The prochiral 6-fluoro-1-indanone can be converted to the chiral amine through an asymmetric reductive amination. This can be achieved using a chiral auxiliary or a chiral catalyst. A common method involves the use of a chiral amine, such as (S)-α-methylbenzylamine, to form a chiral imine intermediate, which is then diastereoselectively reduced. Subsequent hydrogenolysis removes the chiral auxiliary to yield the desired (S)-amine.

Alternatively, direct asymmetric reductive amination can be performed using a suitable chiral catalyst, such as a chiral phosphoric acid or a transition metal complex with a chiral ligand, in the presence of an ammonia source and a reducing agent (e.g., H₂ or a hydride source).

Step 2: Formation of the Hydrochloride Salt

The resulting (S)-6-fluoroindan-1-amine free base is then treated with hydrochloric acid (e.g., as a solution in a suitable solvent like diethyl ether or isopropanol) to precipitate the hydrochloride salt, which can then be isolated and purified.

Analytical Characterization

The structural confirmation and purity assessment of (S)-6-Fluoroindan-1-amine hydrochloride would be performed using a combination of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic proton at C1, and the aliphatic protons of the five-membered ring. The chemical shifts and coupling patterns would be consistent with the indane structure.

-

¹³C NMR: The carbon NMR spectrum would display the expected number of signals corresponding to the nine carbon atoms in the molecule, with characteristic chemical shifts for the aromatic, aliphatic, and benzylic carbons.

-

¹⁹F NMR: The fluorine NMR spectrum would show a signal corresponding to the single fluorine atom on the aromatic ring.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an essential technique to determine the enantiomeric purity of the final product. A chiral stationary phase (CSP) would be used to separate the (S)- and (R)-enantiomers. The method would be validated for linearity, accuracy, and precision.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum would be consistent with the proposed structure.

Pharmacological Profile and Mechanism of Action

While specific pharmacological data for (S)-6-Fluoroindan-1-amine hydrochloride is not extensively published, its structural similarity to known monoamine reuptake inhibitors suggests a potential role in modulating neurotransmitter levels in the central nervous system. Fluorinated compounds often exhibit enhanced metabolic stability and blood-brain barrier permeability.[1][2]

Postulated Mechanism of Action: Monoamine Reuptake Inhibition

It is hypothesized that (S)-6-Fluoroindan-1-amine hydrochloride may act as a monoamine reuptake inhibitor, potentially targeting the transporters for serotonin (SERT), norepinephrine (NET), and/or dopamine (DAT). By blocking these transporters, the reuptake of these neurotransmitters from the synaptic cleft is inhibited, leading to an increase in their extracellular concentrations and enhanced neurotransmission. This mechanism is the basis for the therapeutic effects of many antidepressant and psychoactive drugs.

Safety and Handling

Based on the Safety Data Sheet (SDS) provided by AK Scientific, Inc., (S)-6-Fluoroindan-1-amine hydrochloride should be handled with care in a laboratory setting.[5]

Hazard Identification

The compound is classified with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[5]

Precautionary Measures

-

Handling: Use only in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[5]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.[5]

-

First Aid:

-

In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[5]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]

-

Stability and Reactivity

The compound is stable under recommended storage conditions. It is incompatible with strong oxidizing agents. Hazardous decomposition products include carbon oxides, hydrogen chloride, hydrogen fluoride, and nitrogen oxides.[5]

Conclusion

(S)-6-Fluoroindan-1-amine hydrochloride is a valuable chiral building block with significant potential in drug discovery and development. Its fluorinated indane structure suggests promising pharmacological properties, likely as a monoamine reuptake inhibitor. This guide has provided a detailed overview of its synthesis, characterization, and handling, based on current scientific knowledge and established principles. Further research into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential.

References

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

ChemBK. (S)-6-Fluoroindan-1-amine hydrochloride - Physico-chemical Properties. [Link]

-

AccelaChem. 1391354-92-9,(S)-1-Amino-6-fluoro-2,3-dihydroindene Hydrochloride. [Link]

-

AccelaChem. 1408057-39-5,Methyl (R)-4,4-Difluoropyrrolidine-2-carboxylate Hydrochloride. [Link]

-

Johnston, J. N. et al. Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. J. Am. Chem. Soc.2016 , 138 (42), 13794–13797. [Link]

-

Ma, J. A.; Cahard, D. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules2023 , 28 (16), 6030. [Link]

-

Rizzo, C. et al. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals2023 , 16 (5), 658. [Link]

-

Global Safety Management, Inc. Citric Acid - Safety Data Sheet. [Link]

-

Al-Fahad, A. J. et al. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Mol. Pharmaceutics2021 , 18 (9), 3467–3480. [Link]

-

Gao, Y. et al. Synthesis and pharmacological evaluation of fluorine-containing D₃ dopamine receptor ligands. Bioorg. Med. Chem.2011 , 19 (9), 2977–2986. [Link]

-

AccelaChem. 61404-48-6,3-Chloro-6-hydroxypyridazine-4-carboxylic Acid. [Link]

-

Hernandez-Vazquez, E. et al. Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. ACS Omega2020 , 5 (49), 31853–31865. [Link]

-

Wu, X. et al. Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis. Chem. Commun.2021 , 57, 9680-9683. [Link]

-

Ferraris, D. et al. Design, Synthesis, and Pharmacological Evaluation of Fluorinated Tetrahydrouridine Derivatives as Inhibitors of Cytidine Deaminase. J. Med. Chem.2020 , 63 (14), 7768–7780. [Link]

-

Johnston, J. N. et al. Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. J. Am. Chem. Soc.2016 , 138 (42), 13794–13797. [Link]

- Google Patents. CN109384677A - A method of synthesis primary amine hydrochloride.

-

Ma, J. A.; Cahard, D. Fluorinated Drugs Approved by the FDA (2016–2022). Encyclopedia.pub2023 . [Link]

-

Szychowski, K. A. et al. Synthesis of 1-indanones with a broad range of biological activity. Beilstein J. Org. Chem.2017 , 13, 451–494. [Link]

-

Johnston, J. N. et al. Enantioselective Synthesis of cis- and trans-Cycloheptyl β-Fluoro Amines by Sequential aza-Henry Addition/Ring-Closing Metathesis. Org. Lett.2021 , 23 (15), 5899–5903. [Link]

-

ResearchGate. the 1 HNMR spectrum of the ligand L1 in DMSO-d6 13 C NMR analysis The... [Link]

-

Bouattour, A. et al. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Adv.2021 , 11, 39031-39044. [Link]

-

Phan, C. D. et al. a simple method for synthesis of amantadine hydrochloride. Int. J. Pharm. Sci. Res.2021 , 12 (2), 1000-1008. [Link]

-

ResearchGate. Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). [Link]

-

Almansa, C. et al. Practical Synthesis of 1-(7-Fluoro-naphthalen-1-yl)piperazine Hydrochloride. Org. Process Res. Dev.2014 , 18 (5), 631–637. [Link]

-

Phan, C. D. et al. A SIMPLE METHOD FOR SYNTHESIS OF AMANTADINE HYDROCHLORIDE. Int. J. Pharm. Sci. Res.2022 , 13 (2), 763-775. [Link]

-

Ozgeris, B. et al. Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. J. Pharm. Res. Int.2022 , 34 (21B), 1-8. [Link]

-

Wujec, M. et al. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules2023 , 28 (18), 6525. [Link]

-

Wujec, M. et al. A Review of the Biological Activity of Amidrazone Derivatives. Pharmaceuticals2022 , 15 (10), 1219. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Primary Amines | CymitQuimica [cymitquimica.com]

- 4. (S)-6-Fluoro-indan-1-ylamine-hcl | CymitQuimica [cymitquimica.com]

- 5. aksci.com [aksci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. (S)-6-Fluoroindan-1-aMine hydrochloride | 1391354-92-9 [chemicalbook.com]

- 8. 1391354-92-9 Cas No. | (S)-6-Fluoroindan-1-amine hydrochloride | Apollo [store.apolloscientific.co.uk]

- 9. chembk.com [chembk.com]

- 10. 1391354-92-9,(S)-1-Amino-6-fluoro-2,3-dihydroindene Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 11. Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

The Synthesis of (S)-6-Fluoroindan-1-amine Hydrochloride: An In-Depth Technical Guide

Introduction

(S)-6-Fluoroindan-1-amine hydrochloride is a chiral amine of significant interest in the pharmaceutical industry. Its structural motif is a key component in various pharmacologically active molecules. The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The specific stereochemistry at the C1 position of the indane ring is often crucial for therapeutic efficacy, making enantioselective synthesis a critical aspect of its production. This guide provides a comprehensive overview of the primary synthetic pathways to (S)-6-Fluoroindan-1-amine hydrochloride, intended for researchers, scientists, and professionals in drug development. We will delve into the strategic considerations behind different synthetic routes, offering detailed protocols and insights into the practical execution of these methods.

The synthesis of this chiral amine fundamentally originates from the prochiral ketone, 6-fluoro-1-indanone. The central challenge lies in the stereoselective introduction of the amine group at the C1 position to yield the desired (S)-enantiomer. This guide will explore three principal strategies to achieve this:

-

Asymmetric Reductive Amination: A direct conversion of the ketone to the chiral amine using biocatalytic methods.

-

Chiral Resolution of a Racemic Mixture: A classical approach involving the synthesis of a racemic amine followed by the separation of the desired enantiomer.

-

Asymmetric Reduction followed by Functional Group Interconversion: An indirect route involving the stereoselective reduction of the ketone to a chiral alcohol intermediate.

Each of these pathways offers distinct advantages and challenges, which will be discussed in detail to provide a holistic understanding for process development and optimization.

Core Synthetic Pathways

The journey from the readily available starting material, 6-fluoro-1-indanone, to the target molecule, (S)-6-fluoroindan-1-amine hydrochloride, is a multi-step process where the control of stereochemistry is paramount. The following sections will elaborate on the most scientifically robust and industrially relevant synthetic strategies.

Pathway 1: Biocatalytic Asymmetric Reductive Amination

Biocatalysis has emerged as a powerful tool in modern organic synthesis, offering high enantioselectivity under mild reaction conditions.[1][2] Transaminases (TAs), also known as aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor.[3] For the synthesis of (S)-6-fluoroindan-1-amine, an (S)-selective ω-transaminase is the enzyme of choice.

The direct reductive amination of 6-fluoro-1-indanone using a transaminase offers an elegant and efficient route to the desired chiral amine.[4] However, the equilibrium of this reaction can be unfavorable, often requiring strategies to drive the reaction to completion, such as using a large excess of the amine donor or removing the ketone byproduct.[3]

Logical Workflow for Biocatalytic Reductive Amination:

Sources

The Role of Fluorination in Indanamine Derivatives as Monoamine Reuptake Inhibitors: A Technical Guide

Introduction: The Strategic Incorporation of Fluorine in CNS Drug Discovery

The indanamine scaffold has long been a subject of interest in medicinal chemistry due to its structural resemblance to classic phenethylamine-based central nervous system (CNS) agents. Derivatives of 2-aminoindane, in particular, have been explored for their ability to modulate monoaminergic systems by interacting with the transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a key mechanism for the treatment of various neuropsychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[1][2][3][4]

A common strategy in modern drug design to enhance the pharmacological properties of a lead compound is the introduction of fluorine atoms.[5][6][7] Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[5][6] The small atomic size of fluorine allows it to act as a bioisostere for hydrogen, yet its high electronegativity can alter the electronic properties of the molecule, leading to more favorable interactions with the target protein. This guide provides an in-depth technical exploration of the mechanism of action of fluorinated indanamine derivatives as monoamine reuptake inhibitors, synthesizing available data to provide insights for researchers and drug development professionals.

Core Mechanism of Action: Inhibition of Monoamine Transporters

The primary mechanism of action for indanamine derivatives is the inhibition of monoamine reuptake by binding to SERT, DAT, and/or NET.[1][3] By blocking these transporters, the derivatives prevent the reabsorption of serotonin, dopamine, and norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby increasing the concentration and duration of action of these neurotransmitters in the synapse. The specific affinity and selectivity of a given derivative for each of the three transporters determines its pharmacological profile and therapeutic potential. For instance, compounds that selectively inhibit serotonin reuptake are effective antidepressants (SSRIs), while those that inhibit both serotonin and norepinephrine reuptake (SNRIs) can also be used for depression and anxiety.[4] Triple reuptake inhibitors (TRIs), which block the reuptake of all three monoamines, are being investigated for their potential to offer a broader spectrum of antidepressant activity.[4][8][9][10]

The parent compound, 2-aminoindane (2-AI), is a monoamine releasing agent that acts as a selective substrate for NET and DAT.[3] Ring-substituted, non-fluorinated aminoindanes such as 5,6-methylenedioxy-2-aminoindane (MDAI) show a preference for inhibiting SERT and NET and act as serotonin releasers.[1] The introduction of fluorine to the indanamine scaffold is hypothesized to modulate these activities, potentially shifting the selectivity profile and enhancing potency.

Structure-Activity Relationships (SAR) of Fluorinated Indanamines

While comprehensive public data on a wide range of fluorinated indanamine derivatives is limited, we can infer the likely effects of fluorination based on studies of related compounds and general principles of medicinal chemistry. The position of the fluorine atom on the aromatic ring of the indanamine is expected to be a critical determinant of its activity and selectivity.

Key Structural Considerations:

-

Position of Fluorination: Substitution on the aromatic ring can influence the molecule's interaction with the binding pockets of the monoamine transporters. For example, in other classes of monoamine reuptake inhibitors, fluorination at different positions on the phenyl ring can drastically alter the affinity for SERT, DAT, and NET.

-

Number of Fluorine Substituents: Increasing the number of fluorine atoms can enhance metabolic stability and may increase binding affinity up to a certain point, after which steric hindrance could become a factor.

-

N-alkylation: Substitution on the amino group (e.g., N-methyl-2-aminoindane) can also impact the compound's interaction with the transporters and its metabolic profile.

Based on available information for non-fluorinated aminoindanes, we can predict that fluorination may shift the selectivity profile. For instance, strategic placement of fluorine could potentially enhance SERT affinity while reducing DAT and NET activity, or vice-versa, allowing for the fine-tuning of the pharmacological profile.

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Primary Mechanism |

| 2-Aminoindane (2-AI) | 439 | 86 | >10,000 | Releaser |

| 5,6-Methylenedioxy-2-aminoindane (MDAI) | 1,334 | 117 | 114 | Releaser |

| 5-Iodo-2-aminoindane (5-IAI) | Not specified | Inhibitor | Inhibitor | Inhibitor/Releaser |

Table 1: In vitro monoamine transporter activity of non-fluorinated 2-aminoindane derivatives. Data is presented as IC50 values for uptake inhibition.[1][3]

Downstream Signaling Pathways

By increasing the synaptic concentrations of serotonin, norepinephrine, and dopamine, fluorinated indanamine derivatives are expected to activate a cascade of downstream signaling events. These neurotransmitters bind to their respective postsynaptic receptors, leading to the activation of various G-protein coupled receptor (GPCR) and ion channel signaling pathways.

Caption: Inhibition of monoamine transporters by fluorinated indanamines leads to increased synaptic neurotransmitter levels and subsequent postsynaptic signaling.

Experimental Protocols for Mechanistic Elucidation

To fully characterize the mechanism of action of novel fluorinated indanamine derivatives, a series of in vitro assays are essential. The following protocols provide a framework for determining the binding affinity and functional activity of these compounds at the monoamine transporters.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a test compound for a specific transporter by measuring its ability to displace a known radiolabeled ligand.

Step-by-Step Methodology:

-

Preparation of Cell Membranes:

-

Use cell lines stably expressing the human serotonin (hSERT), dopamine (hDAT), or norepinephrine (hNET) transporter.

-

Harvest cells and homogenize in a lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Competitive Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET), and varying concentrations of the unlabeled fluorinated indanamine derivative.

-

Incubate the plates to allow for binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known inhibitor) from total binding.

-

Plot the percent specific binding against the logarithm of the test compound concentration to generate a dose-response curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Caption: Experimental workflow for determining the binding affinity of fluorinated indanamines at monoamine transporters.

Neurotransmitter Uptake Inhibition Assays

These assays measure the functional ability of a compound to inhibit the transport of a neurotransmitter into the cell, providing an IC50 value for uptake inhibition.

Step-by-Step Methodology:

-

Cell Culture:

-

Plate cells stably expressing hSERT, hDAT, or hNET in a 96-well plate and grow to confluence.

-

-

Uptake Inhibition Assay:

-

Wash the cells with a suitable assay buffer.

-

Pre-incubate the cells with varying concentrations of the fluorinated indanamine derivative or a control vehicle.

-

Initiate the uptake reaction by adding a fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]serotonin, [³H]dopamine, or [³H]norepinephrine).

-

Incubate for a short period to allow for neurotransmitter uptake.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition of neurotransmitter uptake for each concentration of the test compound.

-

Plot the percent inhibition against the logarithm of the test compound concentration to generate a dose-response curve.

-

Determine the IC50 value for uptake inhibition.

-

Conclusion and Future Directions

Fluorinated indanamine derivatives represent a promising class of compounds for the development of novel CNS therapeutics. The strategic incorporation of fluorine offers a powerful tool to modulate the potency, selectivity, and pharmacokinetic properties of the indanamine scaffold. While further research is needed to fully elucidate the structure-activity relationships of this class of compounds, the experimental framework outlined in this guide provides a clear path for their mechanistic characterization. Future studies should focus on synthesizing a broader range of fluorinated analogues and evaluating their in vitro and in vivo pharmacological profiles. This will enable a more comprehensive understanding of how fluorine substitution can be leveraged to design next-generation monoamine reuptake inhibitors with improved efficacy and safety profiles for the treatment of neuropsychiatric disorders.

References

-

Eshleman, A. J., et al. (2016). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Journal of Pharmacology and Experimental Therapeutics, 359(3), 469-479. Available at: [Link]

-

Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244. Available at: [Link]

-

Manier, S. K., et al. (2019). The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing. Drug Testing and Analysis, 12(1), 146-154. Available at: [Link]

-

Newman, A. H., et al. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of Medicinal Chemistry, 47(10), 2606-2615. Available at: [Link]

-

Wang, J., et al. (2022). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 15(10), 1162. Available at: [Link]

-

Penmatsa, A., et al. (2013). Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures. Nature Structural & Molecular Biology, 20(5), 630-636. Available at: [Link]

-

Cao, J., et al. (2010). Structure-Activity Relationships at the Monoamine Transporters for a Novel Series of Modafinil (2-[(diphenylmethyl)sulfinyl]acetamide) Analogues. ACS Medicinal Chemistry Letters, 2(1), 48-52. Available at: [Link]

-

Raha, K., et al. (2000). Contribution of Fluorine to Protein−Ligand Affinity in the Binding of Fluoroaromatic Inhibitors to Carbonic Anhydrase II. Journal of the American Chemical Society, 122(28), 6520-6529. Available at: [Link]

-

El-Damasy, A. K., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14, 25869-25902. Available at: [Link]

-

Tripathi, A., et al. (2014). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? Future Medicinal Chemistry, 6(13), 1509-1525. Available at: [Link]

-

Ishichi, Y., et al. (2013). Novel Triple Reuptake Inhibitors With Low Risk of CAD Associated Liabilities: Design, Synthesis and Biological Activities of 4-[(1S)-1-(3,4-dichlorophenyl)-2-methoxyethyl]piperidine and Related Compounds. Bioorganic & Medicinal Chemistry, 21(15), 4600-4613. Available at: [Link]

-

Corazza, O., et al. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Human Psychopharmacology: Clinical and Experimental, 32(6), e2635. Available at: [Link]

-

Wikipedia. (n.d.). 2-Aminoindane. In Wikipedia. Retrieved January 5, 2026, from [Link]

-

Bajorath, J., et al. (2021). Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. Molecules, 26(22), 6825. Available at: [Link]

-

ChemInform Abstract: Synthesis and Evaluation of Fluorinated Analogues of Monoamine Reuptake Inhibitors. (2012). ChemInform, 43(32). Available at: [Link]

-

Kumar, K., et al. (2022). Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET. Neuropharmacology, 205, 108910. Available at: [Link]

-

Pretze, M., et al. (2009). Fluorine-18 Radiolabeled PET Tracers for Imaging Monoamine Transporters: Dopamine, Serotonin, and Norepinephrine. PET Clinics, 4(1), 101-128. Available at: [Link]

-

Tlili, A., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 56(24), 3505-3518. Available at: [Link]

-

Lee, H., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(8), 921-926. Available at: [Link]

-

Kumar, K., et al. (2022). Illuminating the monoamine transporters: Fluorescently labelled ligands to study dopamine, serotonin and norepinephrine transporters. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor. In Wikipedia. Retrieved January 5, 2026, from [Link]

-

Pretze, M., et al. (2009). Fluorine-18 Radiolabeled PET Tracers for Imaging Monoamine Transporters: Dopamine, Serotonin, and Norepinephrine. PET Clinics, 4(1), 101-128. Available at: [Link]

-

Khan, I., et al. (2025). In vitro and in silico evaluation of fluorinated diphenylamine chalcone derivatives as potential antimalarial and anticancer agents. Scientific Reports, 15, 12345. Available at: [Link]

-

Rothman, R. B., et al. (2001). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. Journal of Medicinal Chemistry, 44(3), 435-446. Available at: [Link]

-

Moody, G. L., et al. (2021). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron, 97, 132456. Available at: [Link]

-

DeLean, J., et al. (1985). The interaction of phenylalkylamine calcium channel blockers with the 1,4-dihydropyridine binding site. Journal of Cardiovascular Pharmacology, 7(4), 741-748. Available at: [Link]

-

Pimlott, S. L., et al. (2016). Synthesis, in Vitro Evaluation, and Radiolabeling of Fluorinated Puromycin Analogues: Potential Candidates for PET Imaging of Protein Synthesis. Journal of Medicinal Chemistry, 59(20), 9422-9430. Available at: [Link]

-

Hashemi, P., et al. (2025). Monoamine Transporters in Drugs of Abuse: Insights from Fast Scan Cyclic Voltammetry. Neurochemical Research. Available at: [Link]

-

Sucic, S., et al. (2019). How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers. British Journal of Pharmacology, 176(13), 2167-2182. Available at: [Link]

Sources

- 1. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Aminoindanes: A Summary of Existing Knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Aminoindane - Wikipedia [en.wikipedia.org]

- 4. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

- 6. [PDF] Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | Semantic Scholar [semanticscholar.org]

- 7. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel triple reuptake inhibitors with low risk of CAD associated liabilities: design, synthesis and biological activities of 4-[(1S)-1-(3,4-dichlorophenyl)-2-methoxyethyl]piperidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Unveiling the Potential of a Novel Indanamine Derivative

An In-Depth Technical Guide to the Prospective Biological Activity of (S)-6-Fluoroindan-1-amine hydrochloride

(S)-6-Fluoroindan-1-amine hydrochloride emerges as a compound of significant interest within the landscape of neuropharmacology. Its structural architecture, characterized by an indanamine core, positions it as a close analog of rasagiline, a potent and selective irreversible monoamine oxidase B (MAO-B) inhibitor widely employed in the management of Parkinson's disease.[1][2][3] This guide provides a comprehensive technical overview of the prospective biological activities of (S)-6-Fluoroindan-1-amine hydrochloride, drawing upon the extensive knowledge of its structural relatives to postulate its mechanism of action, potential therapeutic applications, and the experimental methodologies required for its thorough investigation.

This document is intended for researchers, scientists, and drug development professionals, offering a foundational framework for exploring the pharmacological profile of this intriguing molecule. We will delve into its potential as a monoamine oxidase inhibitor, explore the possibility of neuroprotective effects independent of enzyme inhibition, and provide detailed experimental protocols to validate these hypotheses.

Part 1: The Mechanistic Landscape: Monoamine Oxidase Inhibition and Beyond

The primary hypothesis for the biological activity of (S)-6-Fluoroindan-1-amine hydrochloride centers on its potential interaction with monoamine oxidases (MAOs). MAOs are mitochondrial-bound enzymes crucial for the degradation of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine.[4] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[5] Notably, MAO-B is predominantly responsible for the metabolism of dopamine in the human brain, making it a key target in the treatment of Parkinson's disease, a condition characterized by the progressive loss of dopaminergic neurons.[2]

Prospective Role as a Monoamine Oxidase B (MAO-B) Inhibitor

Given its structural similarity to rasagiline, (S)-6-Fluoroindan-1-amine hydrochloride is a prime candidate for investigation as a MAO-B inhibitor. Rasagiline acts as a selective and irreversible inhibitor of MAO-B, forming a covalent bond with the enzyme and leading to its permanent inactivation.[2] This inhibition of MAO-B leads to a decrease in the breakdown of dopamine in the striatum, thereby increasing dopamine levels and helping to alleviate the motor symptoms of Parkinson's disease.[1][2]

The (S)-enantiomer of rasagiline, however, is a significantly less potent MAO inhibitor.[6] This stereoselectivity is a critical aspect to consider for (S)-6-Fluoroindan-1-amine hydrochloride. While it may exhibit some degree of MAO-B inhibition, it is plausible that its potency will be lower than that of its (R)-counterpart. The addition of a fluorine atom at the 6-position could also influence its binding affinity and selectivity for the MAO-B active site.

Diagram: Proposed Mechanism of MAO-B Inhibition

Caption: Proposed mechanism of action of (S)-6-Fluoroindan-1-amine hydrochloride as a potential MAO-B inhibitor, leading to increased dopamine availability in the synapse.

Neuroprotective Properties: An Intriguing Alternative

Research on rasagiline and its S-isomer has revealed significant neuroprotective effects that are independent of MAO inhibition.[6] The S-isomer of rasagiline, despite being a weak MAO inhibitor, demonstrates comparable neuroprotective activity to rasagiline in various cellular and animal models of neuronal injury.[6] This neuroprotection is attributed to the propargylamine moiety, which is not present in (S)-6-Fluoroindan-1-amine hydrochloride. However, the core indanamine structure itself may contribute to these effects.

The neuroprotective mechanisms of these compounds are thought to involve the modulation of apoptotic pathways, including the upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic factors.[6] Furthermore, they may influence the processing of amyloid precursor protein (APP) towards the production of the neuroprotective soluble APP alpha (sAPPα).[6] Therefore, it is crucial to investigate whether (S)-6-Fluoroindan-1-amine hydrochloride possesses similar neuroprotective capabilities.

Part 2: Experimental Validation: A Step-by-Step Approach

To elucidate the biological activity of (S)-6-Fluoroindan-1-amine hydrochloride, a series of well-defined in vitro and in vivo experiments are necessary.

In Vitro Assessment of MAO Inhibition

The initial step is to determine the inhibitory potential and selectivity of the compound against both MAO-A and MAO-B.

Protocol: Fluorometric MAO Inhibition Assay

This assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate by MAO.[7][8]

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Horseradish peroxidase (HRP)

-

A fluorogenic HRP substrate (e.g., Amplex Red)

-

(S)-6-Fluoroindan-1-amine hydrochloride

-

Positive controls: Clorgyline (for MAO-A) and Selegiline or Rasagiline (for MAO-B)[5][7]

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of (S)-6-Fluoroindan-1-amine hydrochloride in a suitable solvent (e.g., DMSO) and create a series of dilutions to determine the IC₅₀ value.

-

Reaction Mixture: In each well of the microplate, add the MAO enzyme (either MAO-A or MAO-B), HRP, and the fluorogenic substrate in an appropriate assay buffer.

-

Inhibitor Incubation: Add the diluted test compound or positive control to the respective wells. Include a control group with solvent only. Incubate for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate Reaction: Add the MAO substrate to all wells to start the enzymatic reaction.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths at multiple time points.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Diagram: MAO Inhibition Assay Workflow

Caption: A streamlined workflow for the in vitro determination of MAO inhibitory activity.

Table: Hypothetical MAO Inhibition Data

| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |

| (S)-6-Fluoroindan-1-amine hydrochloride | > 100 | 5.2 | > 19 |

| Rasagiline | 2.5 | 0.01 | 250 |

| Selegiline | 1.0 | 0.005 | 200 |

This table presents hypothetical data to illustrate the expected outcomes.

In Vivo Evaluation in Animal Models of Parkinson's Disease

To assess the therapeutic potential of (S)-6-Fluoroindan-1-amine hydrochloride, in vivo studies using established animal models of Parkinson's disease are essential.[10]

Commonly Used Animal Models:

-

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Mouse Model: MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[11]

-

6-OHDA (6-hydroxydopamine) Rat Model: 6-OHDA is another neurotoxin that is directly injected into the brain to create a unilateral lesion of the nigrostriatal pathway.[11][12][13]

Experimental Design:

-

Model Induction: Induce the Parkinson's-like pathology in rodents using either MPTP or 6-OHDA.

-

Treatment: Administer (S)-6-Fluoroindan-1-amine hydrochloride orally or via injection to a group of the lesioned animals. A vehicle control group and a positive control group (e.g., treated with rasagiline) should be included.

-

Behavioral Assessment: Evaluate motor function using tests such as the rotarod test, cylinder test, and open-field test to assess coordination, akinesia, and locomotor activity.

-

Neurochemical Analysis: After the treatment period, euthanize the animals and collect brain tissue. Measure the levels of dopamine and its metabolites (DOPAC and HVA) in the striatum using high-performance liquid chromatography (HPLC).

-

Immunohistochemistry: Perform immunohistochemical staining of brain sections for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify the extent of neuronal loss and any neuroprotective effects of the compound.

Part 3: Concluding Remarks and Future Directions

(S)-6-Fluoroindan-1-amine hydrochloride represents a promising, yet uncharacterized, molecule with the potential to modulate key pathways implicated in neurodegenerative diseases. Based on the well-established pharmacology of its structural analogs, a focused investigation into its MAO-B inhibitory and neuroprotective properties is warranted. The experimental framework outlined in this guide provides a clear path for elucidating its biological activity and therapeutic potential.

Future research should also explore its pharmacokinetic profile, including its ability to cross the blood-brain barrier, and its off-target effects. A thorough understanding of its structure-activity relationship, particularly the influence of the fluoro-substitution and the (S)-stereochemistry, will be crucial for any future drug development efforts. The insights gained from such studies will not only define the therapeutic utility of this specific compound but also contribute to the broader understanding of the pharmacology of indanamine derivatives in the context of neurodegeneration.

References

-

Rasagiline - Wikipedia. [Link]

-

Monoamine Oxidase (MAO) Inhibition Assay - Evotec. [Link]

-

An inducible MAO-B mouse model of Parkinson's disease: a tool towards better understanding basic disease mechanisms and developing novel therapeutics - PubMed. [Link]

-

What is the mechanism of Rasagiline mesylate? - Patsnap Synapse. [Link]

-

Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PubMed Central. [Link]

-

Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives - PubMed. [Link]

-

Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential - PMC - PubMed Central. [Link]

-

Animal Models of Parkinson's Disease - NCBI - NIH. [Link]

-

View of Animal Models of Parkinson's Disease | Exon Publications. [Link]

-

Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PubMed Central. [Link]

-

Animal Models of Parkinson's Disease - Charles River Laboratories. [Link]

-

Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs. [Link]

-

List of MAO inhibitors + Uses & Side Effects - Drugs.com. [Link]

Sources

- 1. Rasagiline - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Rasagiline mesylate? [synapse.patsnap.com]

- 3. nbinno.com [nbinno.com]

- 4. drugs.com [drugs.com]

- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 6. Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]

- 9. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. criver.com [criver.com]

- 12. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. View of Animal Models of Parkinson’s Disease | Exon Publications [exonpublications.com]

Spectroscopic Analysis of (S)-6-Fluoroindan-1-amine Hydrochloride: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: (S)-6-Fluoroindan-1-amine hydrochloride is a chiral amine derivative of indane, a molecule of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The precise structural elucidation and confirmation of its stereochemistry are paramount for its application in drug development and other scientific research. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize (S)-6-Fluoroindan-1-amine hydrochloride, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and offer in-depth analysis of the expected spectral data.

Introduction: The Importance of Spectroscopic Characterization

In the realm of drug discovery and development, the unambiguous determination of a molecule's structure is a critical first step. Spectroscopic techniques provide a powerful arsenal for elucidating the connectivity of atoms, the nature of functional groups, and the overall molecular architecture. For a chiral molecule like (S)-6-Fluoroindan-1-amine hydrochloride, spectroscopic analysis is not only essential for confirming its chemical identity but also for verifying its enantiomeric purity, a crucial factor influencing its pharmacological activity.

This guide will explore the application of three key spectroscopic methods for the comprehensive characterization of (S)-6-Fluoroindan-1-amine hydrochloride. We will examine how the interplay of NMR, IR, and MS data provides a complete picture of the molecule's structure, allowing researchers to proceed with confidence in their investigations.

Molecular Structure and Key Features

To understand the spectroscopic data, it is essential to first visualize the molecule itself. (S)-6-Fluoroindan-1-amine hydrochloride possesses a rigid bicyclic indane core, a fluorine substituent on the aromatic ring, and a chiral amine group at the 1-position, which is protonated to form the hydrochloride salt.

Figure 1. Chemical structure of (S)-6-Fluoroindan-1-amine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For (S)-6-Fluoroindan-1-amine hydrochloride, both ¹H and ¹³C NMR are indispensable.

Principles of NMR Spectroscopy

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with non-zero spin, such as ¹H and ¹³C. When placed in a strong magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency radiation can induce transitions between these states, and the precise frequency required for this transition is highly sensitive to the local electronic environment of the nucleus. This sensitivity is what allows us to distinguish between different atoms in a molecule.

Experimental Protocol for NMR Analysis

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

Sample Preparation:

-

Weigh approximately 5-10 mg of (S)-6-Fluoroindan-1-amine hydrochloride.

-

Dissolve the sample in a deuterated solvent (e.g., 0.6 mL of DMSO-d₆ or D₂O). The choice of solvent is crucial; DMSO-d₆ is often a good choice for hydrochloride salts as it can solubilize the compound and the exchangeable NH₃⁺ protons are often observable.

-

Transfer the solution to a 5 mm NMR tube.

-

Filter the solution if any particulate matter is present.

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is standard to obtain singlets for each carbon. A wider spectral width (e.g., 220 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans is necessary to achieve a good signal-to-noise ratio.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for (S)-6-Fluoroindan-1-amine hydrochloride

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic-H | 7.2 - 7.5 | m | - | 3H |

| H-1 (methine) | ~4.5 | t | ~7-8 | 1H |

| H-3 (aliphatic) | ~3.0 - 3.3 | m | - | 2H |

| H-2 (aliphatic) | ~2.0 - 2.5 | m | - | 2H |

| NH₃⁺ | 8.5 - 9.5 | br s | - | 3H |

Interpretation:

-

The aromatic protons will appear in the downfield region (7.2-7.5 ppm). The fluorine substituent at the 6-position will influence the splitting pattern of the aromatic signals.

-

The methine proton at C-1 (H-1) , being adjacent to the electron-withdrawing amino group, will be deshielded and appear around 4.5 ppm. It is expected to be a triplet due to coupling with the two adjacent protons at C-2.

-

The aliphatic protons at C-2 and C-3 will appear in the upfield region. Their signals will likely be complex multiplets due to coupling with each other and with the H-1 proton.

-

The protons of the ammonium group (NH₃⁺) will appear as a broad singlet at a downfield chemical shift, and its integration will correspond to three protons. The broadness is due to quadrupolar relaxation of the nitrogen and chemical exchange with the solvent.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show a single peak for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for (S)-6-Fluoroindan-1-amine hydrochloride

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-F | ~160 - 165 (d, ¹JCF ≈ 245 Hz) |

| Aromatic C | ~115 - 145 |

| C-1 (methine) | ~55 - 60 |

| C-3 (aliphatic) | ~30 - 35 |

| C-2 (aliphatic) | ~25 - 30 |

Interpretation:

-

The carbon atom directly bonded to the fluorine (C-6) will exhibit a large one-bond coupling constant (¹JCF) of approximately 245 Hz, appearing as a doublet in the proton-coupled ¹³C spectrum. In a proton-decoupled spectrum, this large coupling may not be resolved, but the chemical shift will be significantly affected.

-

The other aromatic carbons will resonate in the typical range of 115-145 ppm.

-

The methine carbon at C-1 , attached to the nitrogen, will be found around 55-60 ppm.

-

The aliphatic carbons C-2 and C-3 will appear at higher field, in the range of 25-35 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Principles of IR Spectroscopy

When a molecule absorbs IR radiation, the energy is used to excite the bonds to a higher vibrational state. The frequency of the absorbed radiation is dependent on the bond strength, the masses of the atoms involved in the bond, and the type of vibration (stretching or bending).

Experimental Protocol for IR Analysis

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

Sample Preparation:

-

For a solid sample like (S)-6-Fluoroindan-1-amine hydrochloride, the KBr pellet method is common.

-

Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment (or the ATR crystal).

-

Place the sample in the IR beam and acquire the sample spectrum.

-

The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

Expected IR Spectral Data

The IR spectrum will display characteristic absorption bands for the functional groups present in (S)-6-Fluoroindan-1-amine hydrochloride.

Table 3: Expected IR Absorption Bands for (S)-6-Fluoroindan-1-amine hydrochloride

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3000 - 3300 | N-H stretch | Primary ammonium salt (R-NH₃⁺) |

| 2800 - 3000 | C-H stretch | Aliphatic and Aromatic |

| ~1600 | N-H bend | Primary ammonium salt (R-NH₃⁺) |

| 1450 - 1600 | C=C stretch | Aromatic ring |

| 1000 - 1300 | C-F stretch | Aryl fluoride |

| 1000 - 1250 | C-N stretch | Amine |

Interpretation:

-

The broad absorption in the 3000-3300 cm⁻¹ region is characteristic of the N-H stretching vibrations of the ammonium group.

-

The absorptions in the 2800-3000 cm⁻¹ range are due to C-H stretching vibrations of both the aliphatic and aromatic portions of the molecule.

-

The band around 1600 cm⁻¹ corresponds to the N-H bending vibration of the ammonium group.

-

The aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

-

A strong absorption band in the 1000-1300 cm⁻¹ region is indicative of the C-F stretching vibration.

-

The C-N stretching vibration will be observed in the 1000-1250 cm⁻¹ range .

Figure 2. General workflow for the spectroscopic characterization of (S)-6-Fluoroindan-1-amine hydrochloride.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the elemental composition of a compound, and can also be used to deduce structural information from fragmentation patterns.

Principles of Mass Spectrometry

In a mass spectrometer, a sample is first ionized. The resulting ions are then accelerated and separated based on their m/z ratio by electric and/or magnetic fields. A detector then records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Experimental Protocol for MS Analysis

Instrumentation: A variety of mass spectrometers can be used, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) for determining the molecular weight, or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) for fragmentation analysis (though derivatization may be necessary for the amine hydrochloride).

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of the sample (e.g., 10-100 µM) in a suitable solvent such as methanol or acetonitrile/water.

-

A small amount of formic acid may be added to promote protonation if analyzing the free base. For the hydrochloride salt, this is generally not necessary.

Data Acquisition:

-

The sample solution is infused into the ESI source.

-

The mass spectrometer is set to scan a relevant m/z range (e.g., 50-500).

-

Data is acquired in positive ion mode to observe the protonated molecule.

Expected Mass Spectral Data

The mass spectrum will provide the molecular weight of the free amine and fragmentation patterns that can help confirm the structure.

Table 4: Expected Mass Spectrometry Data for (S)-6-Fluoroindan-1-amine

| Ion | m/z (calculated) | Interpretation |

| [M+H]⁺ | 152.0870 | Protonated molecular ion of the free amine (C₉H₁₁FN) |

| [M-NH₂]⁺ | 135.0604 | Loss of the amino group |

Interpretation:

-

In positive ion ESI-MS, the most prominent peak is expected to be the protonated molecular ion [M+H]⁺ of the free amine, which has a calculated m/z of 152.0870. The hydrochloride salt will dissociate in the ESI source.

-

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

-

Under harsher ionization conditions like EI, fragmentation will occur. A common fragmentation pathway for indanamines is the loss of the amino group, which would result in a fragment ion at m/z 135.0604.

Conclusion